molecular formula C8H6Cl2F3N3O2S B3050454 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine CAS No. 260788-63-4

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine

Cat. No.: B3050454
CAS No.: 260788-63-4
M. Wt: 336.12 g/mol
InChI Key: CKOIZBSZOOSWPI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine typically involves multiple steps. One common method starts with 2,6-dichloro-4-(trifluoromethyl)aniline, which undergoes sulfonylation to introduce the sulfonyl group. The reaction conditions often involve the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,6-Dichloro-4-(trifluoromethyl)phenylsulfonamide

Uniqueness

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine is unique due to its specific combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups play a crucial role .

Properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N3O2S/c9-4-1-3(8(11,12)13)2-5(10)6(4)19(17,18)16-7(14)15/h1-2H,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIZBSZOOSWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N=C(N)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378854
Record name 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260788-63-4
Record name 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
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2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
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2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Reactant of Route 4
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Reactant of Route 5
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Reactant of Route 6
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine

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